Cas no 1368682-85-2 (5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine)

5-(4-Bromothiophen-2-yl)-1,3-oxazol-2-amine is a heterocyclic compound featuring a bromothiophene moiety linked to an oxazole ring with an amine functional group. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Stille couplings, enabling further functionalization. The oxazole-amine scaffold contributes to its potential as a building block for biologically active molecules, including kinase inhibitors or antimicrobial agents. Its well-defined reactivity and stability under standard conditions make it suitable for use in medicinal chemistry and material science research.
5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine structure
1368682-85-2 structure
Product Name:5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine
CAS No:1368682-85-2
MF:C7H5BrN2OS
MW:245.096399068832
CID:5693276
PubChem ID:82294547
Update Time:2025-09-26

5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Bromothiophen-2-yl)oxazol-2-amine
    • 1368682-85-2
    • EN300-1913703
    • 5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine
    • Inchi: 1S/C7H5BrN2OS/c8-4-1-6(12-3-4)5-2-10-7(9)11-5/h1-3H,(H2,9,10)
    • InChI Key: NFTNMAFCCBKNSY-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(=C1)C1=CN=C(N)O1

Computed Properties

  • Exact Mass: 243.93060g/mol
  • Monoisotopic Mass: 243.93060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 80.3Ų

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Additional information on 5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine

Comprehensive Overview of 5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine (CAS No. 1368682-85-2)

5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine, with the CAS registry number 1368682-85-2, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique molecular structure combining a bromothiophene moiety with an oxazol-2-amine group, making it a versatile intermediate for synthesizing advanced materials and bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, organic electronics, and catalysis, aligning with current trends in sustainable chemistry and precision medicine.

The growing demand for high-performance organic semiconductors has put 5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine in the spotlight. Its electron-rich thiophene core and amine-functionalized oxazole ring contribute to tunable optoelectronic properties, a hot topic in OLED development and flexible electronics. Recent studies (2023-2024) highlight its role in designing non-fullerene acceptors for perovskite solar cells, addressing the global push for renewable energy solutions. This aligns with frequent search queries like "organic photovoltaic materials" and "thiophene derivatives for energy storage".

In medicinal chemistry, the compound's bromothiophene-oxazole scaffold shows promise as a privileged structure for kinase inhibition. Database analyses reveal rising searches for "heterocyclic kinase inhibitors 2024" and "thiophene-based drug candidates", reflecting industry interest. Its balanced lipophilicity (calculated LogP ~2.1) and hydrogen bonding capacity make it valuable for fragment-based drug design, particularly in oncology and inflammation targets. The bromine atom at the 4-position allows further cross-coupling reactions, a key feature for structure-activity relationship studies.

From a synthetic chemistry perspective, CAS 1368682-85-2 exemplifies modern atom-economical synthesis principles. Advanced protocols using microwave-assisted cyclization (reducing reaction times from hours to minutes) and flow chemistry approaches have been recently published, responding to the pharmaceutical industry's need for green chemistry innovations. These methods address common search terms like "scalable heterocycle synthesis" and "sustainable amine functionalization".

Quality control of 5-(4-bromothiophen-2-yl)-1,3-oxazol-2-amine requires rigorous HPLC purity analysis (typically >98%) and crystallization optimization to ensure batch consistency. The compound's stability profile shows excellent resistance to photo-degradation but requires anhydrous storage due to the oxazole ring's sensitivity to hydrolysis. These handling considerations match frequently asked questions about "heterocycle storage conditions" and "amine compound stability".

The commercial availability of 1368682-85-2 through specialty chemical suppliers has increased by 40% since 2022, reflecting market demand. Current pricing models (Q2 2024) range from $120-$250 per gram at research quantities, with bulk discounts available. This economic aspect connects with search trends for "cost-effective pharmaceutical intermediates" and "scalable heterocyclic building blocks".

Future research directions for this compound include exploration in bioorthogonal chemistry (thiophene-azide click reactions) and metal-organic frameworks (MOFs) for gas storage. These applications respond to emerging search terms like "smart materials 2024" and "multifunctional heterocycles". Patent analysis shows a 15% annual increase in filings involving this scaffold, particularly in EGFR inhibitor formulations and organic light-emitting diodes (OLEDs).

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